molecular formula C21H24N4O B2943194 N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide CAS No. 1251629-46-5

N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide

Cat. No.: B2943194
CAS No.: 1251629-46-5
M. Wt: 348.45
InChI Key: IITCVEIBAHFTTQ-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
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Properties

IUPAC Name

N,N-diethyl-7-methyl-4-(3-methylanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-5-25(6-2)21(26)18-13-22-20-17(11-10-15(4)23-20)19(18)24-16-9-7-8-14(3)12-16/h7-13H,5-6H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITCVEIBAHFTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-7-methyl-4-[(3-methylphenyl)amino]-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various pathogens. A study reported that related derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundMIC (µg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The naphthyridine scaffold has been associated with anticancer properties in various studies. For example, derivatives have shown cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and cervical cancer, with IC50 values ranging from 10.47 to 15.03 µg/mL . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Aaptamine Derivative

Aaptamine, a naphthyridine derivative, was tested for its anticancer effects and showed significant inhibition of tumor growth in xenograft models. The compound was found to downregulate key proteins involved in cell proliferation and survival pathways .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes critical in bacterial and cancer cell metabolism. For instance, it has shown DNA gyrase inhibitory activity with an IC50 of approximately 31.64 μM and dihydrofolate reductase (DHFR) inhibition with an IC50 of 2.67 μM .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
DNA Gyrase31.64
Dihydrofolate Reductase2.67

The mechanisms underlying the biological activities of naphthyridine derivatives are multifaceted:

  • DNA Intercalation : Some derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, often independent of p53 signaling.
  • Enzyme Inhibition : Inhibiting key enzymes such as DNA gyrase and DHFR disrupts essential metabolic pathways in both bacteria and cancer cells.

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